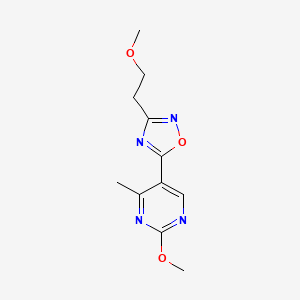

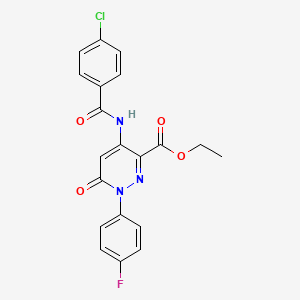

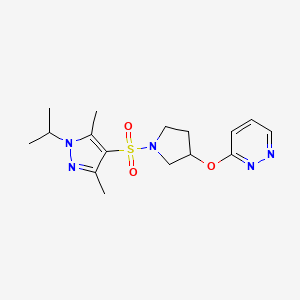

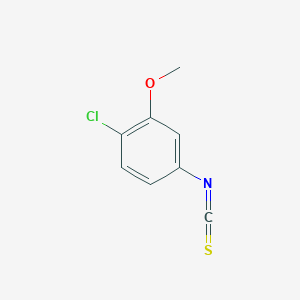

![molecular formula C23H23N7O B2904283 p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920219-33-6](/img/structure/B2904283.png)

p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine and its derivatives have been described with a wide range of biological potential .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms . It also contains a triazole ring, which is another type of heterocyclic compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, tolyl groups are aryl groups which are commonly found in the structure of diverse chemical compounds. They are considered nonpolar and hydrophobic groups . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Applications De Recherche Scientifique

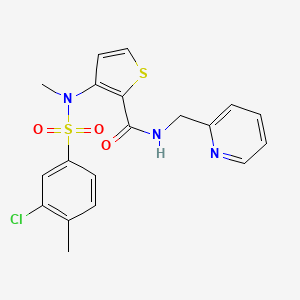

Synthesis and Positive Inotropic Activity

Researchers have synthesized a series of compounds, including derivatives of [1,2,4]triazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine, showing positive inotropic effects. These compounds, including a closely related derivative, have been evaluated for their ability to increase stroke volume in isolated rabbit-heart preparations, indicating potential applications in treating heart conditions. The most potent compound showed significant activity compared to the standard drug milrinone, with a preliminary study suggesting the involvement of the PDE-cAMP-PKA signaling pathway in its mechanism of action (Long-xu Ma et al., 2014).

Antimicrobial and Antitumor Potential

Several studies have synthesized new compounds with structures similar to "p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone", exploring their antimicrobial and antitumor potentials. One such study reported the synthesis of pyrazolo[1,5-a]pyrimidines, exhibiting antimetabolite properties in purine biochemical reactions and antitrypanosomal activity (Nadia A. Abdelriheem et al., 2017). Another study focused on synthesizing 3-Heteroarylindoles as potential anticancer agents, revealing moderate to high anticancer activity in synthesized compounds against the MCF-7 human breast carcinoma cell line (A. Abdelhamid et al., 2016).

Antihypertensive Agents

A series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties has been prepared, with some compounds showing promising antihypertensive activity. This indicates potential applications in developing new treatments for hypertension (S. M. Bayomi et al., 1999).

5-HT2 Antagonist Activity

Research into the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has identified compounds with potent 5-HT2 antagonist activity. These findings suggest applications in treating conditions related to serotonin regulation (Y. Watanabe et al., 1992).

Antidiabetic Drug Development

Studies on triazolo-pyridazine-6-yl-substituted piperazines have been conducted to evaluate their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. This research illustrates the compound's role in the synthesis and discovery of new drugs targeting diabetes treatment through DPP-4 inhibition and insulinotropic activities (B. Bindu et al., 2019).

Orientations Futures

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by pyrimidine derivatives , this compound could be a promising candidate for drug development. Further studies could also focus on optimizing its synthesis process and investigating its physical and chemical properties in more detail.

Mécanisme D'action

Target of Action

The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .

Mode of Action

The compound binds reversibly to USP28, directly affecting its protein levels . This interaction results in the inhibition of USP28, thereby affecting the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .

Biochemical Pathways

The compound’s action on USP28 affects several biochemical pathways. By inhibiting USP28, the compound can disrupt the normal cell cycle, particularly the S phase, and hinder EMT progression . These effects can lead to the inhibition of cell proliferation, especially in cancer cells .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By affecting the cell cycle and EMT progression, the compound can potentially slow down or stop the growth of cancer cells .

Propriétés

IUPAC Name |

(4-methylphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O/c1-16-3-7-18(8-4-16)23(31)29-13-11-28(12-14-29)21-20-22(25-15-24-21)30(27-26-20)19-9-5-17(2)6-10-19/h3-10,15H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQLCRORWDKWJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

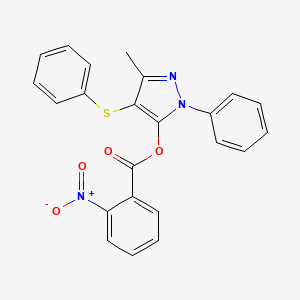

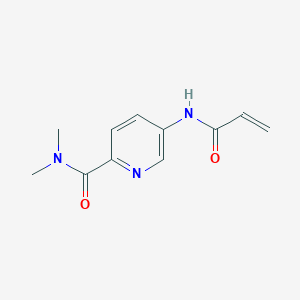

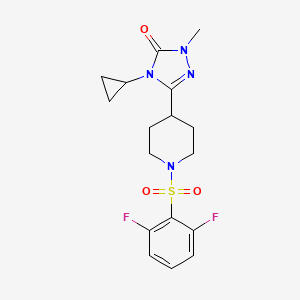

![Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2904222.png)